N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide
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Overview
Description
N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide is a compound that belongs to the class of amides, specifically those containing a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both the pyridine and benzyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide typically involves the reaction between a benzylamine derivative and a pyridine-containing aldehyde or ketone. One common method involves the use of a Cu-catalyzed dehydrogenative reaction between an aldehyde and aminopyridine in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene . This reaction promotes the formation of the amide bond through C–C bond cleavage under mild and metal-free conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative substrates such as pre-activated acyl halides or anhydrides can be employed to construct the amide bond more efficiently .
Chemical Reactions Analysis
Types of Reactions
N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the amide group to an amine.
Substitution: The benzyl and pyridine groups can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms or functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, in aqueous or organic solvents.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines, under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. Additionally, the benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine-amide structure and exhibit similar chemical properties.
Benzylamines: Compounds containing the benzylamine moiety, which can undergo similar reactions and have comparable applications.
Uniqueness
N-[2-[Benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide is unique due to the combination of the benzyl and pyridine groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-[benzyl(pyridin-2-yl)amino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-17(21)19-12-13-20(16-10-6-7-11-18-16)14-15-8-4-3-5-9-15/h2-11H,1,12-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYGSQAFNFZFSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCN(CC1=CC=CC=C1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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